[3-(Propan-2-yl)phenyl]methanesulfonyl chloride
Description
[3-(Propan-2-yl)phenyl]methanesulfonyl chloride is an aromatic sulfonyl chloride derivative characterized by a methanesulfonyl chloride group (-SO₂Cl) attached to a 3-isopropylphenyl moiety. The isopropyl substituent (propan-2-yl group) confers steric bulk and moderate electron-donating effects, influencing the compound’s reactivity and physicochemical properties. Sulfonyl chlorides of this class are typically employed as intermediates in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, or as alkylating agents in pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C10H13ClO2S |
|---|---|
Molecular Weight |
232.73 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-8(2)10-5-3-4-9(6-10)7-14(11,12)13/h3-6,8H,7H2,1-2H3 |
InChI Key |
WTPABKROFOGPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Propan-2-yl)phenyl]methanesulfonyl chloride typically involves the reaction of [3-(Propan-2-yl)phenyl]methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thioesters.
Key Reactions:
-
With Amines :
Reacts with primary/secondary amines in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.
Example :
-
With Alcohols :
Forms sulfonate esters in the presence of Et₃N or NaH. The reaction proceeds via a proposed sulfene (CH₂=SO₂) intermediate .
Example :
\text{ 3 Propan 2 yl phenyl methanesulfonyl chloride R OH xrightarrow text Et}_3\text{N THF}}\text{ 3 Propan 2 yl phenyl methanesulfonate}
Table 1: Representative Nucleophilic Substitutions
Hydrolysis and Stability
The compound is moisture-sensitive, undergoing hydrolysis to form the corresponding sulfonic acid:
-
Rate : Hydrolysis accelerates in polar protic solvents (e.g., water, methanol) .
-
Stability : Stable in anhydrous organic solvents (e.g., DCM, THF) under inert atmospheres.
Halide-Catalyzed Sulfonylation
In the presence of catalytic tetramethylammonium chloride (TMACl), reactions with amines proceed efficiently at elevated temperatures (80–120°C), reducing bis-sulfonamide byproduct formation .
Example :
Mechanistic Insights
The reactivity of the sulfonyl chloride group is enhanced by:
-
Electrophilic Sulfonyl Center : Polarized S=O bonds increase susceptibility to nucleophilic attack.
-
Steric Effects : The 3-isopropylphenyl group moderately hinders bulkier nucleophiles, favoring reactions with smaller molecules (e.g., MeOH vs. t-BuOH) .
-
Solvent Effects : Reactions in aprotic solvents (e.g., DCM, THF) minimize competing hydrolysis .
Industrial-Scale Optimization
Key parameters for large-scale synthesis include:
Scientific Research Applications
Organic Synthesis
Reagent in Synthesis:
[3-(Propan-2-yl)phenyl]methanesulfonyl chloride is widely used as a reagent in organic synthesis. It serves as a sulfonylating agent, facilitating the introduction of sulfonyl groups into various organic compounds. This property is particularly useful in the preparation of sulfonamides, which are significant in medicinal chemistry.
Case Study: Synthesis of Sulfonamides
In one study, the compound was utilized to synthesize N-(4-bromo-2-fluorobenzyl)-1-phenylmethanesulfonamide. The reaction involved the addition of this compound to a solution containing an amine and an organic solvent, leading to an 80% yield after purification through silica gel chromatography .
Pharmaceutical Applications
Drug Development:
The compound has been investigated for its potential role in drug development, particularly as a precursor for various pharmaceutical agents. Its ability to modify biological molecules makes it valuable in creating new therapeutic compounds.
Case Study: Acetylcholinesterase Inhibitors
Research indicates that methanesulfonyl derivatives can act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's. The modification of existing drugs with this compound has been explored to enhance their efficacy and selectivity .
Material Science
Polymer Chemistry:
The compound's reactivity allows it to be used in polymer chemistry for the functionalization of polymers. By introducing sulfonyl groups into polymer backbones, researchers can modify the physical and chemical properties of materials, enhancing their performance in various applications.
Agrochemical Applications
Pesticide Development:
In agrochemistry, this compound is being studied for its potential use in developing new pesticides. Its ability to modify active ingredients can lead to more effective formulations with improved stability and reduced environmental impact.
Analytical Chemistry
Reagent for Analysis:
The compound is also employed as a reagent in analytical chemistry for the derivatization of various compounds. This application aids in the identification and quantification of substances through techniques such as chromatography and mass spectrometry.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Acts as a sulfonylating agent for synthesizing sulfonamides | Synthesis of N-(4-bromo-2-fluorobenzyl)-1-sulfonamide |
| Pharmaceutical | Precursor for drug development and modification of therapeutic agents | Acetylcholinesterase inhibitors |
| Material Science | Functionalization of polymers for enhanced properties | Modification of polymer backbones |
| Agrochemicals | Development of new pesticides with improved efficacy | Research into pesticide formulations |
| Analytical Chemistry | Reagent for derivatization in analytical methods | Used in chromatography and mass spectrometry |
Mechanism of Action
The mechanism of action of [3-(Propan-2-yl)phenyl]methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The compound reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nature of the nucleophile . The reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride highly electrophilic.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride
- Structural Differences : The trifluoromethyl (-CF₃) group replaces the isopropyl (-CH(CH₃)₂) substituent. This substitution introduces strong electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group compared to the target compound .
- Physicochemical Properties :
- Reactivity : The -CF₃ group increases the sulfonyl chloride’s reactivity toward nucleophilic substitution due to its electron-withdrawing nature. This makes it more reactive than the isopropyl analog in sulfonamide coupling reactions.
- Applications : Trifluoromethylated compounds are prevalent in pharmaceuticals for their metabolic stability and lipophilicity. This derivative may be preferred in drug discovery for these properties .
(3,3-Dimethyloxan-2-yl)methanesulfonyl Chloride
- Structural Differences : Features a cyclic ether (3,3-dimethyloxane) instead of an aromatic ring. This introduces polarity and conformational rigidity .
- Physicochemical Properties :
- Applications: Limited literature data suggest niche uses, possibly in specialty polymers or surfactants .
3-((Tetrahydro-2H-Pyran-4-yl)methoxy)propane-1-sulfonyl Chloride
- Structural Differences : A tetrahydrofuran-derived methoxypropane chain replaces the aromatic ring. The extended alkyl-ether chain increases molecular flexibility and hydrophilicity .
- Physicochemical Properties: Molecular Weight: 256.75 g/mol (higher than the target compound). Solubility: Likely more soluble in polar solvents (e.g., water, methanol) due to the ether linkage.
- Reactivity : The aliphatic chain may slow reaction kinetics in nucleophilic substitutions due to steric hindrance.
- Applications: Potential use in prodrug design or as a solubilizing moiety in drug conjugates .
Biological Activity
[3-(Propan-2-yl)phenyl]methanesulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a sulfonyl chloride functional group, suggests a variety of interactions with biological targets, making it a candidate for further research in pharmacology and toxicology.
The molecular formula for this compound is C10H13ClO2S. This compound is characterized by its sulfonyl chloride group, which is known for its electrophilic nature, allowing it to participate in various chemical reactions including nucleophilic substitutions.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains. A study highlighted the antibacterial efficacy of related sulfonamides against Gram-positive bacteria, demonstrating minimum inhibitory concentrations (MICs) that suggest strong antibacterial potential at non-cytotoxic levels .
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been explored extensively. In vitro studies involving cell lines such as SK-BR-3 have shown that certain sulfonamide compounds can inhibit cell growth significantly. For example, a related compound demonstrated 75.4% inhibition of SK-BR-3 cell growth at a concentration of 25 µM, indicating strong cytotoxic effects against breast cancer cells . The mechanism often involves the disruption of critical cellular processes such as apoptosis and proliferation.
Enzyme Inhibition
Enzyme inhibition studies reveal that sulfonamides can act as effective inhibitors of various enzymes, including acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and metabolic processes, respectively. The inhibition of AChE by related compounds has been linked to potential therapeutic applications in treating neurodegenerative diseases .
Case Studies
- Antibacterial Efficacy : In a comparative study of several sulfonamide derivatives, this compound was evaluated alongside other compounds for its antibacterial properties. Results indicated that this compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, reinforcing its potential as an antimicrobial agent .
- Anticancer Mechanism : A detailed investigation into the anticancer mechanisms revealed that compounds with similar structures to this compound induced apoptosis in cancer cell lines through mitochondrial pathways, suggesting that these compounds could be further developed into effective chemotherapeutic agents .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
| Activity Type | Tested Concentration | Inhibition (%) | Cell Line/Bacterial Strain |
|---|---|---|---|
| Antibacterial | 180 nM | >50% | Bacillus subtilis |
| Anticancer | 25 µM | 75.4% | SK-BR-3 (breast cancer) |
| Enzyme Inhibition | Variable | Significant | Acetylcholinesterase |
Q & A
Q. What are the most reliable synthetic routes for [3-(Propan-2-yl)phenyl]methanesulfonyl chloride, and what experimental conditions are critical for optimizing yield?
Methodological Answer: The compound is synthesized via two primary routes:
- Route 1 : Sulfonation of 3-isopropylphenol using chlorosulfonic acid, followed by reaction with thionyl chloride (SOCl₂) to convert the sulfonic acid to the sulfonyl chloride .
- Route 2 : Direct sulfonylation of 3-isopropylbenzene derivatives using methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C .
Q. Critical Parameters :
Q. How can researchers characterize this compound, and what analytical techniques are most effective?
Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the aromatic substitution pattern and sulfonyl chloride moiety. Key signals include δ 1.2–1.4 ppm (isopropyl CH₃) and δ 4.5–5.0 ppm (sulfonyl chloride) .
- Infrared (IR) Spectroscopy : Identify S=O stretching vibrations at ~1370 cm⁻¹ and 1170 cm⁻¹ .
- X-ray Crystallography : For structural confirmation, use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and bond angles. This is critical for verifying steric effects from the isopropyl group .
Advanced Research Questions
Q. What are the reactivity trends of this compound with nucleophiles, and how do steric effects influence reaction outcomes?
Methodological Answer :
- Reactivity : The sulfonyl chloride reacts with amines (e.g., anilines) to form sulfonamides. Use a two-step process: (1) dissolve the compound in THF, (2) add the amine dropwise at 0°C, followed by warming to room temperature .
- Steric Effects : The isopropyl group at the meta position hinders nucleophilic attack. To mitigate this, employ bulky bases (e.g., DBU) or polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Byproducts : Monitor for elimination products (e.g., sulfenes) via HPLC-MS if reaction temperatures exceed 25°C .
Q. How does the compound’s stability vary under different storage conditions, and what decomposition pathways are observed?
Methodological Answer :
Q. How can researchers resolve contradictions in crystallographic data for sulfonyl chloride derivatives?
Methodological Answer :
- Data Collection : Use high-resolution synchrotron X-ray sources to minimize errors in electron density maps.
- Refinement : Apply SHELXL’s TWIN and HKLF5 commands for handling twinned crystals or pseudosymmetry, common in sulfonyl chloride structures due to flexible isopropyl groups .
- Validation : Cross-validate with DFT-calculated bond lengths (e.g., S–Cl = 1.99 Å) using Gaussian09 .
Q. What strategies are recommended for designing experiments to address conflicting literature reports on reaction yields?
Methodological Answer :
- Case Study : If yields from Route 1 (sulfonation) vary (40–70% in literature), conduct a Design of Experiments (DoE) to optimize:
- Factors : SOCl₂ stoichiometry (1.5–3.0 eq.), reaction time (2–6 hours).
- Response : Yield quantified via HPLC with a C18 column (UV detection at 254 nm).
- Troubleshooting : Replace chlorosulfonic acid with sulfur trioxide complexes if side reactions (e.g., ring chlorination) dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
